1,3-Thiazinane-4-carboxylic acid;hydrate
Description
Significance of Six-Membered Sulfur-Nitrogen Heterocycles in Chemical and Biological Sciences
Among the diverse array of N-S heterocycles, six-membered rings, such as thiazines, hold a position of particular importance. lew.ropharmacophorejournal.com Thiazine (B8601807) and its derivatives are foundational structures in a multitude of biologically active compounds. derpharmachemica.com The 1,3-thiazine framework, for instance, is a core component in various molecules demonstrating a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and antitumor activities. derpharmachemica.comnih.gov This wide range of bioactivity has made six-membered S-N heterocycles a compelling target for synthetic organic chemists and a fruitful area of investigation for medicinal chemists. pharmacophorejournal.com Their structural framework allows for diverse substitutions, enabling the fine-tuning of their biological and chemical properties for specific therapeutic or industrial applications. derpharmachemica.com
Overview of 1,3-Thiazinane-4-carboxylic Acid as a Subject of Scholarly Inquiry
1,3-Thiazinane-4-carboxylic acid is a specific six-membered, saturated N-S heterocycle that has emerged as a compound of significant academic interest, primarily due to its direct link to human metabolism. mdpi.comnih.gov Research has established that this compound can be formed in the human body through a non-enzymatic condensation reaction between endogenous formaldehyde (B43269) and the amino acid homocysteine or its metabolite, homocysteine thiolactone. mdpi.comresearchgate.netnih.gov This formation is noteworthy as both formaldehyde and homocysteine are molecules with significant implications for health and disease.
The primary focus of scholarly inquiry into 1,3-thiazinane-4-carboxylic acid has been its identification and quantification as a potential biomarker. mdpi.comnih.gov Recent studies have successfully developed and validated gas chromatography-mass spectrometry (GC-MS) based methods to detect its presence in human urine. mdpi.comnih.gov This analytical work provides definitive evidence that the compound is formed in vivo and can be excreted, opening avenues for investigating its role in biological pathways and its potential correlation with various physiological or pathological states related to formaldehyde exposure or dysregulated homocysteine metabolism. mdpi.comnih.gov
Below are key data tables summarizing the chemical properties and research findings related to this compound.
Table 1: Chemical Identifiers for 1,3-Thiazinane-4-carboxylic acid
| Identifier | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₉NO₂S | sigmaaldrich.com |
| Molecular Weight | 147.20 g/mol | sigmaaldrich.com |
| InChI Key | PFKJMCMPMIGQRT-UHFFFAOYSA-N | mdpi.com |
| Canonical SMILES | C1CSCN(C1)C(=O)O | sigmaaldrich.com |
Table 2: Summary of Analytical Research Findings
| Research Focus | Key Findings | Analytical Method | Reference |
|---|---|---|---|
| In Vivo Formation | Confirmed formation from formaldehyde and homocysteine adducts in humans. | GC-MS | mdpi.comnih.gov |
| Quantification in Urine | A validated method established linearity for quantification within a 1–50 µmol L⁻¹ range in urine. | GC-MS with isobutyl chloroformate derivatization | mdpi.comnih.gov |
| Mass Spectrometry | The isobutyl derivative shows key identifying fragment ions at m/z 102.0, 146.0, and a quantification ion at m/z 202.1. | Electron Ionization (EI) GC-MS | mdpi.com |
Scope and Academic Relevance of the Research Outline
This article focuses solely on the chemical nature and academic research context of 1,3-Thiazinane-4-carboxylic acid and its hydrate (B1144303). It bridges the general importance of nitrogen-sulfur heterocyclic chemistry with the specific scholarly inquiry into this molecule. The relevance of this compound stems from its role as a product of endogenous metabolites, placing it at the intersection of organic chemistry, analytical science, and clinical biochemistry. The research outlined herein, particularly the development of methods for its detection, underscores its potential as a tool for exploring metabolic pathways and as a biomarker in clinical analysis. mdpi.comnih.gov The subsequent sections will provide a detailed, data-centric examination of its chemical and physical properties based on available scientific literature.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
61414-26-4 |
|---|---|
Molecular Formula |
C5H11NO3S |
Molecular Weight |
165.21 g/mol |
IUPAC Name |
1,3-thiazinane-4-carboxylic acid;hydrate |
InChI |
InChI=1S/C5H9NO2S.H2O/c7-5(8)4-1-2-9-3-6-4;/h4,6H,1-3H2,(H,7,8);1H2 |
InChI Key |
GSAMUXCASCUOEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCNC1C(=O)O.O |
Origin of Product |
United States |
Structural Characterization and Stereochemical Aspects of 1,3 Thiazinane 4 Carboxylic Acid
Defining the 1,3-Thiazinane (B8806883) Ring System and Carboxylic Acid Moiety
At the core of this compound lies the 1,3-thiazinane ring system , a six-membered saturated heterocycle containing a sulfur atom and a nitrogen atom at the 1 and 3 positions, respectively. This non-aromatic ring structure provides a flexible yet defined scaffold. Attached to this ring at the 4-position is a carboxylic acid moiety (-COOH), a functional group that imparts acidic properties to the molecule and serves as a key site for chemical modifications. The presence of the "hydrate" designation indicates that the compound exists in a crystalline form with associated water molecules.
Stereoisomerism and Chiral Centers in 1,3-Thiazinane-4-carboxylic Acid
A critical feature of 1,3-Thiazinane-4-carboxylic acid is the presence of a chiral center at the carbon atom in the 4-position of the thiazinane ring (C4). This chirality gives rise to the existence of stereoisomers, with the (S)-configuration being a commonly studied form. researchgate.net The specific spatial arrangement of the substituents around this chiral center is crucial in determining the molecule's interaction with other chiral molecules, a factor of paramount importance in biological systems.
Advanced Spectroscopic and Diffraction Methods for Structural Elucidation
The precise three-dimensional structure and connectivity of 1,3-Thiazinane-4-carboxylic acid;hydrate (B1144303) have been elucidated through a combination of advanced spectroscopic and diffraction techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons on the thiazinane ring and the acidic proton of the carboxylic acid group. The chemical shifts and coupling patterns of the methylene (B1212753) protons on the ring would provide valuable information about their chemical environment and spatial relationships. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The carbonyl carbon of the carboxylic acid would be expected to resonate at a characteristic downfield position. libretexts.org The signals for the carbon atoms within the thiazinane ring would appear at distinct chemical shifts, influenced by the neighboring sulfur and nitrogen atoms.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~10-13 | -COOH |
| Variable | -NH |
| ~2.5-4.5 | Ring Protons |
| *Note: These are predicted ranges based on similar structures and general principles of NMR spectroscopy. Actual experimental values may vary. |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule. A study focused on the determination of 1,3-thiazinane-4-carboxylic acid in human urine utilized gas chromatography-mass spectrometry (GC-MS) on a derivatized form of the compound. nih.govmdpi.com This analysis allowed for the identification and quantification of the molecule based on its specific mass-to-charge ratio and fragmentation behavior. The fragmentation pattern can help to confirm the connectivity of the atoms within the molecule.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For 1,3-Thiazinane-4-carboxylic acid;hydrate, the IR spectrum would be expected to show several key absorption bands. libretexts.org
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) |
| N-H stretch | ~3300 |
| C-H stretch | ~2900 |
| C=O stretch (Carboxylic Acid) | ~1700 |
| C-N stretch | ~1200 |
| C-S stretch | ~700 |
| Note: These are approximate ranges and can be influenced by the molecular environment and hydrogen bonding. |
The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer, while the C=O stretch is a strong, sharp band. The presence of the hydrate would also contribute to the broadness of the O-H absorption.
X-ray Crystallography for Suitable Derivatives
Synthetic Methodologies for 1,3 Thiazinane 4 Carboxylic Acid and Its Analogs
Cyclization Reactions Involving Aminoalkylthiols and Carbonyl Compounds
The formation of the 1,3-thiazinane (B8806883) ring is frequently accomplished through the cyclization of molecules containing both an amine and a thiol group with various carbonyl compounds. These reactions provide a direct route to the core thiazinane scaffold.
Reactions of β/γ-Aminoalkylthiols with Aldehydes
The cyclization of γ-aminoalkylthiols, which possess both a sulfhydryl (-SH) and an amino (-NH2) group, with aldehydes is a well-established method for forming the 1,3-thiazinane ring system. nih.gov A notable example of this is the reaction of DL-Homocysteine with benzaldehyde (B42025). When conducted in absolute ethanol (B145695) over a period of three days, this reaction yields a mixture of stereoisomers, specifically (2S,4R)- and (2S,4S)-2-phenyl-1,3-thiazinane-4-carboxylic acid. nih.gov This reaction demonstrates the direct formation of the six-membered ring by the condensation of the amino group and the thiol group with the aldehyde's carbonyl carbon.
Synthesis via 3-Mercaptopropionic Acid Condensations
3-Mercaptopropionic acid is a versatile precursor for synthesizing analogs of 1,3-thiazinane-4-carboxylic acid, particularly 1,3-thiazinan-4-ones. These analogs are formed through multicomponent reactions. One such method involves the reaction of 3-mercaptopropionic acid with ammonia (B1221849) or primary amines and various aryl aldehydes, which results in 2- and 2,3-substituted-1,3-thiazinan-4-ones. nih.gov
Another approach is a three-component reaction between aldehydes, 2-morpholinoethanamine, and 3-mercaptopropionic acid, which can be performed under thermal or ultrasonication conditions to produce N-morpholinoethane-1,3-thiazinane-4-ones. nih.gov Additionally, the cyclo-condensation of iminophosphonates with 3-mercaptopropionic acid furnishes 1,3-thiazinan-4-ones in good yields. nih.gov
| Reactant 1 | Reactant 2 | Reactant 3 | Product Type |
|---|---|---|---|
| Aryl Aldehyde | Ammonia/Primary Amine | 3-Mercaptopropionic Acid | 2,3-Substituted-1,3-thiazinan-4-ones |
| Aldehyde | 2-Morpholinoethanamine | 3-Mercaptopropionic Acid | N-morpholinoethane-1,3-thiazinane-4-ones |
| Iminophosphonates | 3-Mercaptopropionic Acid | - | 1,3-Thiazinan-4-ones |
Non-Enzymatic Condensation Pathways: Homocysteine/Thiolactone and Formaldehyde (B43269) Adduct Formation
A direct and significant route to 1,3-thiazinane-4-carboxylic acid involves the non-enzymatic condensation of homocysteine (Hcy) or its cyclic thioester, homocysteine thiolactone (HTL), with formaldehyde. nih.gov This reaction is notable for its simplicity and its ability to proceed under physiological conditions, such as in an aqueous environment at a suitable pH. nih.govresearchgate.net The reaction involves the formation of an adduct between the amino acid and the aldehyde, leading to the stable six-membered thiazinane ring. nih.gov This pathway has been identified as a method for the in vivo formation of 1,3-thiazinane-4-carboxylic acid in humans. nih.gov The synthesis can be achieved in good yields from either homocysteine or its thiolactone. researchgate.net
Strategies for Enantioselective Synthesis of Chiral 1,3-Thiazinane-4-carboxylic Acid
The stereochemistry of 1,3-thiazinane-4-carboxylic acid is determined by the chirality of its precursors. The primary strategy for the enantioselective synthesis of this compound relies on the use of an enantiomerically pure starting material. The carbon atom at position 4 of the thiazinane ring is derived from the α-carbon of homocysteine.
When racemic DL-Homocysteine is used in reactions, such as the condensation with benzaldehyde, the product is a mixture of stereoisomers. nih.gov Conversely, to obtain a specific enantiomer, a chirally pure starting material is required. For instance, the synthesis of L-1,3-thiazinane-4-carboxylic acid has been accomplished using L-homocysteine thiolactone hydrochloride as the precursor in a reaction with formaldehyde. researchgate.net This demonstrates that the stereochemical integrity of the chiral center at C4 is maintained during the cyclization process. Therefore, the selection of either L-homocysteine or D-homocysteine is the critical factor in directing the synthesis towards the desired chiral isomer of the final product.
Chemical Transformations and Derivatization of the 1,3-Thiazinane-4-carboxylic Acid Scaffold
The 1,3-thiazinane-4-carboxylic acid structure can be chemically modified to alter its properties for various applications, including analytical detection.
Ring Substitutions and Heteroatom Derivatizations
The modification of the 1,3-thiazinane-4-carboxylic acid scaffold through ring substitutions and heteroatom derivatizations represents a crucial strategy for the development of new analogs with tailored chemical and biological properties. These modifications can influence the molecule's conformation, polarity, and ability to interact with biological targets. Methodologies in this area focus on introducing functional groups at various positions on the thiazinane ring and on derivatizing the nitrogen and sulfur heteroatoms.
Ring Substitutions
The introduction of substituents onto the carbon framework of the 1,3-thiazinane ring is a primary method for creating structural diversity. A common approach involves the condensation of precursors that already contain the desired substituents. For instance, a variety of 2- and 2,3-substituted-1,3-thiazinan-4-ones can be synthesized through a one-pot reaction involving 3-mercaptopropionic acid, ammonia or primary amines, and various aryl aldehydes. nih.govsemanticscholar.org This reaction allows for the incorporation of a wide range of substituents at the C-2 and N-3 positions of the thiazinane ring, depending on the choice of aldehyde and amine starting materials. nih.gov
The reaction of DL-homocysteine with benzaldehyde in ethanol is another example, leading to the formation of (2S,4R)-, (2S,4S)-, (2R,4R)-, and (2R,4S)-2-phenyl-1,3-thiazinane-4-carboxylic acid, demonstrating substitution at the C-2 position. nih.gov These synthetic routes are fundamental in exploring the structure-activity relationships of this class of compounds.
Heteroatom Derivatizations
Derivatization of the nitrogen and sulfur atoms within the 1,3-thiazinane ring offers another avenue for significant structural modification. These alterations can modulate the electronic properties and steric profile of the molecule.
The secondary amine nitrogen in the 1,3-thiazinane ring is a prime site for derivatization. N-acylation, for example, can be achieved by reacting the thiazinane compound with acyl chlorides or by coupling with carboxylic acids. ub.edu In a related system, 1,3-thiazinane-2-thione (B1272399) is readily acylated using various acyl chlorides in the presence of triethylamine (B128534) (Et3N) or by using a carboxylic acid with N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) and a catalytic amount of 4-Dimethylaminopyridine (DMAP). ub.eduresearchgate.net This methodology is broadly applicable to N-acylation of the 1,3-thiazinane core.
N-alkylation provides another route to functionalization. For example, 3-alkyl-2-aryl-1,3-thiazinan-4-one derivatives have been synthesized, showcasing the introduction of alkyl groups at the N-3 position. nih.gov These reactions typically involve the reaction of an amine with an aldehyde and a mercapto-acid, where the amine provides the N-substituent. nih.gov
| Reagent 1 (Acyl Chloride) | Reagent 2 (Base/Coupling Agent) | Product | Yield | Reference |
|---|---|---|---|---|
| Propanoyl chloride | Et3N | N-Propanoyl-1,3-thiazinane-2-thione | 93% | ub.eduresearchgate.net |
| Benzoyl chloride | Et3N | N-Benzoyl-1,3-thiazinane-2-thione | 87% | researchgate.net |
| Phenylacetyl chloride | Et3N | N-(Phenylacetyl)-1,3-thiazinane-2-thione | 70% | researchgate.net |
| (Benzyloxy)acetyl chloride | Et3N | N-((Benzyloxy)acetyl)-1,3-thiazinane-2-thione | 74% | researchgate.net |
| 3-Phenylpropanoic acid | EDC·HCl, cat. DMAP | N-(3-Phenylpropanoyl)-1,3-thiazinane-2-thione | 71% | researchgate.net |
The sulfur atom in the thiazinane ring can be oxidized to form sulfoxides and sulfones, which significantly alters the polarity and hydrogen-bonding capacity of the molecule. A common method for the synthesis of 1,3-thiazinan-4-one-1,1-dioxide derivatives involves the oxidation of the corresponding 1,3-thiazinan-4-ones using a strong oxidizing agent such as potassium permanganate (B83412) (KMnO₄). nih.govsemanticscholar.org This transformation has been applied to a range of 2,3-substituted-1,3-thiazinan-4-ones, yielding the corresponding dioxide derivatives in moderate to high yields (27–95%). nih.govsemanticscholar.org Similarly, oxidation of 3-alkyl-2-(4-methylthiophenyl)-1,3-thiazinan-4-one with 30% hydrogen peroxide (H₂O₂) in the presence of tungsten oxide (WO₃) yields the corresponding 3-alkyl-2-(4-methylsulfonylphenyl)-1,3-thiazinan-4-one. nih.gov
| Starting Material | Oxidizing Agent | Product | Yield Range | Reference |
|---|---|---|---|---|
| 2,3-Substituted-1,3-thiazinan-4-ones | KMnO₄ | 1,3-Thiazinan-4-one-1,1-dioxide derivatives | 27–95% | nih.govsemanticscholar.org |
| 3-Alkyl-2-(4-methylthiophenyl)-1,3-thiazinan-4-one | 30% H₂O₂ / WO₃ | 3-Alkyl-2-(4-methylsulfonylphenyl)-1,3-thiazinan-4-one | 35–75% | nih.gov |
Analytical Detection and Quantification in Complex Matrices
Development of Chromatographic Assays for 1,3-Thiazinane-4-carboxylic Acid
Chromatographic methods provide the necessary selectivity and sensitivity for the analysis of 1,3-thiazinane-4-carboxylic acid in biological samples such as urine.
A specific and sensitive method for the identification and quantification of 1,3-thiazinane-4-carboxylic acid (TCA) in human urine has been developed using gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.netnih.gov Due to the low volatility of TCA, a chemical derivatization step is essential for its analysis by GC-MS. nih.govresearchgate.net
The established procedure involves derivatization with isobutyl chloroformate (IBCF) in the presence of pyridine, which acts as a catalyst. nih.govresearchgate.netnih.gov This reaction converts the TCA into its more volatile isobutyl derivative (TCA-IBCF), making it amenable to gas chromatographic separation. nih.govresearchgate.net The derivatized analyte is then extracted from the aqueous sample using a liquid-liquid extraction step with ethyl acetate (B1210297) before injection into the GC-MS system. nih.govresearchgate.netnih.gov The optimization of this derivatization process is critical and involves careful consideration of the reaction buffer, pH, and reagent concentration to maximize the yield of the TCA-IBCF derivative. researchgate.net For trace analysis, selected ion monitoring (SIM) mode is employed in the mass spectrometer to enhance sensitivity and selectivity, using specific ions for qualification and quantification of the target compound. nih.gov
Table 1: GC-MS Parameters for the Analysis of 1,3-Thiazinane-4-carboxylic acid (as isobutyl derivative)
| Parameter | Value |
|---|---|
| Derivatization Reagent | Isobutyl chloroformate (IBCF) with pyridine |
| Extraction Solvent | Ethyl acetate |
| Detection Mode | Mass Spectrometry (MS) |
| Ionization Mode | Electron Ionization (EI) |
| Monitoring Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion (m/z) | 202.1 |
| Qualifier Ions (m/z) | 102.0, 146.0 |
While a specific LC-MS/MS method for 1,3-thiazinane-4-carboxylic acid is not detailed in the provided sources, the application of this technique to structurally related thiazolidine (B150603) carboxylic acids demonstrates its potential and relevance. For instance, a method for quantifying thiazolidine-4-carboxylic acid (TA), a cysteine conjugate of formaldehyde (B43269), has been developed using isotope-dilution liquid chromatography-mass spectrometry (LC-MS). nih.govacs.orgsigmaaldrich.com
Similar to GC-MS, derivatization is often necessary to improve the chromatographic properties of these polar compounds in reversed-phase LC. In the case of TA, derivatization with ethyl chloroformate is performed to increase its hydrophobicity and retention on the column. acs.org This is followed by solid-phase extraction to clean up the sample before LC-MS analysis. acs.org Furthermore, a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method has been established for the determination of another related compound, 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid, in human plasma. nih.gov This method utilizes hydrophilic interaction liquid chromatography (HILIC) or a BEH Amide column for separation. nih.gov These examples underscore the applicability of LC-MS/MS for the analysis of thiazinane and thiazolidine carboxylic acids, offering high sensitivity and specificity.
Method Validation and Analytical Performance Parameters
The reliability of analytical methods for quantifying 1,3-thiazinane-4-carboxylic acid and related compounds is ensured through rigorous validation. nih.gov The validation of the GC-MS method for TCA in human urine was performed in accordance with the United States Food and Drug Administration (FDA) recommendations. nih.gov
Key validation parameters that have been assessed include linearity, limit of quantification (LOQ), accuracy, and precision. nih.govacs.org For the GC-MS assay of TCA, linearity was established over a concentration range of 1–50 µmol L⁻¹ in urine. nih.govnih.gov The lowest point on the calibration curve was defined as the limit of quantification. nih.gov Similarly, for the HPLC-MS/MS method for a related thiazolidine derivative, linearity was observed within a range of 0.25–10 µmol/L in plasma, with an LOQ of 0.25 µmol/L. nih.gov The validation of the LC-MS method for thiazolidine-4-carboxylic acid also confirmed its accuracy and precision. acs.org
Table 2: Summary of Analytical Performance Parameters
| Analyte | Method | Matrix | Linearity Range | Limit of Quantification (LOQ) |
|---|---|---|---|---|
| 1,3-Thiazinane-4-carboxylic acid | GC-MS | Human Urine | 1–50 µmol L⁻¹ | 1 µmol L⁻¹ |
| Thiazolidine-4-carboxylic acid | LC-MS | E. coli | Not specified | Not specified |
Application of Analytical Methods for in vivo Identification
The developed analytical methods have been successfully applied to detect and quantify 1,3-thiazinane-4-carboxylic acid and its analogues in biological samples, providing evidence for their in vivo formation. nih.govnih.gov
The GC-MS method was used to analyze urine samples from a group of 15 apparently healthy volunteers, successfully identifying and quantifying endogenous levels of 1,3-thiazinane-4-carboxylic acid. nih.govnih.gov This application provided definitive proof that this compound, an adduct of homocysteine or its thiolactone with formaldehyde, is formed in the human body. nih.govresearchgate.netnih.gov
Similarly, the validated LC-MS method for thiazolidine-4-carboxylic acid was applied to detect its formation in Escherichia coli exposed to various oxidizing agents. nih.govacs.org This study observed a dose-dependent increase in the compound, suggesting its potential as a biomarker for oxidative stress. acs.org The HPLC-MS/MS method for the other thiazolidine derivative was also successfully applied to plasma samples from healthy donors. nih.gov These applications highlight the utility of these sensitive analytical techniques in clinical and biological research to investigate the presence and significance of these compounds in living systems. nih.gov
Biochemical Pathways and Biological Significance of 1,3 Thiazinane 4 Carboxylic Acid
Formation as an Endogenous Metabolite in Biological Systems
1,3-Thiazinane-4-carboxylic acid (TCA) has been identified as an endogenous metabolite in humans, formed through non-enzymatic reactions involving key metabolic intermediates. nih.govnih.gov Its presence in biological systems highlights a fascinating intersection of sulfur amino acid metabolism and the detoxification of reactive aldehydes.
Evidence confirms that 1,3-thiazinane-4-carboxylic acid is formed in vivo in humans through the spontaneous condensation of formaldehyde (B43269) with homocysteine (Hcy) or its reactive metabolite, homocysteine thiolactone (HTL). nih.govnih.govresearchgate.net This reaction is a non-enzymatic process where the aldehyde group of formaldehyde reacts with the amino and thiol groups of homocysteine to form a stable six-membered thiazinane ring. researchgate.netresearchgate.net
The formation of this adduct has been definitively proven through the development of gas chromatography-mass spectrometry (GC-MS) methods capable of identifying and quantifying TCA in human urine. nih.govnih.gov Both homocysteine, a key node in sulfur amino acid metabolism, and formaldehyde, a reactive one-carbon aldehyde generated from various metabolic processes, are implicated in several pathological conditions. researchgate.net The formation of TCA can be viewed as a potential detoxification pathway, converting these highly reactive molecules into a more inert compound. nih.gov
Table 1: Endogenous Formation of 1,3-Thiazinane-4-carboxylic acid
| Precursor 1 | Precursor 2 | Product | Reaction Type | Evidence |
|---|---|---|---|---|
| Homocysteine (Hcy) | Formaldehyde (FA) | 1,3-Thiazinane-4-carboxylic acid (TCA) | Non-enzymatic condensation | Identified in human urine via GC-MS nih.govnih.gov |
The formation of 1,3-thiazinane-4-carboxylic acid is intrinsically linked to one-carbon metabolism and sulfur amino acid pathways. Formaldehyde is a one-carbon unit that can be generated endogenously from processes like histone demethylation and the breakdown of folate derivatives. researchgate.netnih.gov One-carbon metabolism is a critical network that provides single carbon units for the synthesis of nucleotides, lipids, and for methylation reactions. pressbooks.pub
Homocysteine is a central intermediate in the methionine cycle, which is a key component of sulfur amino acid metabolism. researchgate.net In this cycle, S-adenosylmethionine (SAM), the universal methyl donor, transfers its methyl group and is converted to S-adenosylhomocysteine, which is then hydrolyzed to homocysteine. nih.govpressbooks.pub Homocysteine can either be remethylated back to methionine or enter the transsulfuration pathway to be converted to cysteine. researchgate.net
The reaction of formaldehyde with homocysteine diverts both molecules from their primary metabolic roles. This adduct formation can impact the delicate balance of the one-carbon pool and the methionine cycle. nih.gov For instance, chronic formaldehyde exposure has been shown to inhibit the activity of S-adenosylmethionine synthase (MAT1A) by reacting with key cysteine residues, thereby decreasing the production of SAM. nih.gov The formation of TCA represents a direct interaction between a key one-carbon unit (formaldehyde) and a central sulfur amino acid metabolite (homocysteine).
Role in Biological Processes: Current Hypotheses and Research Directions
While the existence of 1,3-thiazinane-4-carboxylic acid as an endogenous metabolite is established, its precise biological role remains an active area of investigation. Current hypotheses primarily center on its function as a detoxification product. Both formaldehyde and elevated levels of homocysteine are cytotoxic and have been linked to various diseases. researchgate.net The spontaneous formation of the relatively inert TCA molecule could serve as a protective mechanism to sequester these reactive species. nih.gov
Early research from 1957 investigated the metabolism of TCA itself, finding that when administered to rats, only a small fraction of its labeled carbon was converted to formaldehyde or carbon dioxide, with a significant portion being excreted unchanged in the urine. researchgate.net This suggests that the TCA ring is relatively stable and not readily re-integrated into mainstream metabolic pathways. researchgate.net
Future research is needed to explore several key questions:
Does the rate of TCA formation increase under conditions of oxidative stress or in diseases associated with elevated homocysteine or formaldehyde?
Does TCA itself possess any biological activity, or is it merely an inert end-product?
Could urinary or plasma levels of TCA serve as a biomarker for formaldehyde exposure or dysregulation in one-carbon/sulfur amino acid metabolism?
Answering these questions will clarify the biological significance of this unique metabolite.
Comparative Biochemical Analysis with Endogenously Formed Thiazolidine (B150603) Carboxylic Acids (e.g., Cysteine-Pyridoxal 5'-Phosphate Adducts)
The formation of cyclic adducts between amino-thiols and carbonyl compounds is a recurring theme in biochemistry. A prominent example is the formation of five-membered thiazolidine rings, which can be biochemically compared to the six-membered thiazinane ring of TCA.
A well-documented example of an endogenous thiazolidine is the adduct formed between cysteine and pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6. nih.govchemrxiv.orgresearchgate.net This reaction occurs under physiological conditions, where the aldehyde group of PLP reacts with the amine and thiol groups of cysteine to form a stable thiazolidine product. chemrxiv.orgresearchgate.net This adduct formation is significant as it can sequester both a vital amino acid (cysteine) and an essential co-factor (PLP), potentially modulating their availability for enzymatic reactions. researchgate.net
Another example involves the reaction of cysteine with formaldehyde, which can produce a thiazolidine adduct known as thioproline. researchgate.netresearchgate.net Formaldehyde has been shown to react with cysteine residues on proteins to form thiazolidine adducts as well. nih.gov
The comparison between 1,3-thiazinane-4-carboxylic acid and these thiazolidine carboxylic acids reveals key biochemical distinctions:
Precursors and Ring Structure: TCA is formed from homocysteine (a four-carbon amino acid) and formaldehyde, resulting in a six-membered thiazinane ring. nih.gov Thiazolidine adducts are typically formed from cysteine (a three-carbon amino acid) and an aldehyde (like PLP or formaldehyde), resulting in a five-membered thiazolidine ring. chemrxiv.orgresearchgate.net
Metabolic Context: The formation of TCA directly links one-carbon metabolism (via formaldehyde) with the methionine cycle (via homocysteine). nih.gov The formation of the cysteine-PLP adduct links sulfur amino acid metabolism with vitamin B6 metabolism, impacting the vast number of PLP-dependent enzymes. researchgate.net
Reversibility and Function: The reaction between PLP and cysteine to form the thiazolidine is reversible, and the product can slowly decompose to regenerate PLP and produce hydrogen sulfide (B99878) (H₂S), suggesting a potential catalytic or regulatory role. chemrxiv.orgresearchgate.net In contrast, TCA appears to be a more stable metabolic end-product, with its primary role hypothesized to be detoxification. researchgate.net
Table 2: Comparative Analysis of Endogenous Thiazinane and Thiazolidine Adducts
| Feature | 1,3-Thiazinane-4-carboxylic acid | Cysteine-PLP Adduct |
|---|---|---|
| Ring Structure | Six-membered (Thiazinane) | Five-membered (Thiazolidine) |
| Amino-thiol Precursor | Homocysteine | Cysteine |
| Carbonyl Precursor | Formaldehyde | Pyridoxal 5'-Phosphate (PLP) |
| Metabolic Link | Methionine Cycle & One-Carbon Pool | Transsulfuration Pathway & Vitamin B6 Metabolism |
| Hypothesized Role | Detoxification of Hcy and Formaldehyde | Sequestration/Modulation of Cysteine and PLP availability; H₂S production chemrxiv.orgresearchgate.net |
Pharmacological Activities and Structure Activity Relationships of Thiazinane Derivatives
Broad Spectrum Pharmacological Potential of Thiazinane and Related Heterocyclic Systems
Thiazinane derivatives have been extensively investigated and have shown promise in various therapeutic areas. Their versatile chemical nature allows for structural modifications that can modulate their biological activity, leading to a wide range of pharmacological effects.
Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)
The thiazinane nucleus is a core component of various compounds exhibiting potent antimicrobial properties. The presence of both nitrogen and sulfur atoms in the heterocyclic ring is believed to be crucial for their activity against a range of pathogens.
Antibacterial Activity: Thiazinane derivatives have demonstrated broad-spectrum antibacterial action against both Gram-positive and Gram-negative bacteria. For instance, certain 1,4-thiazine analogues have shown efficacy against various pathogenic bacteria. The antibacterial activity of these compounds is often attributed to their ability to penetrate bacterial cell walls. Molecular docking studies have suggested that some thiazinane derivatives may exert their antibacterial effect by targeting specific bacterial enzymes, such as the S. aureus Murb protein, which is involved in cell wall biosynthesis.
Antifungal Activity: Several thiazinane derivatives have also been reported to possess significant antifungal properties. Pyrazole-fused 1,3-thiazine and 1,3,5-thiadiazine derivatives have been shown to inhibit the growth of fungi like Magnaporthe grisea, the causative agent of rice blast disease. Some of these compounds were effective at concentrations as low as 10 μg·mL−1, demonstrating their potential as potent antifungal agents.
Antiviral Activity: The antiviral potential of thiazinane derivatives has also been explored. While specific examples directly related to "1,3-Thiazinane-4-carboxylic acid;hydrate" are not extensively documented in the readily available literature, the broader class of thiazinane-containing compounds has been investigated for activity against various viruses.
A summary of representative thiazinane derivatives and their antimicrobial activity is presented in the table below.
| Derivative Class | Target Organism(s) | Reported Activity |
| 1,4-Thiazine analogues | Gram-positive and Gram-negative bacteria | Broad-spectrum antibacterial action |
| Pyrazole-fused 1,3-Thiazines | Magnaporthe grisea | Antifungal, inhibition of mycelial growth |
| Quinoline/thiazinan-4-one hybrids | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent antibacterial activity |
Antineoplastic Effects
The search for novel anticancer agents has led to the investigation of various heterocyclic compounds, with thiazinane derivatives emerging as a promising class. Their cytotoxic effects against various cancer cell lines are often mediated through the induction of apoptosis and cell cycle arrest.
Thiadiazine-based compounds have demonstrated antiproliferative activity against a range of human cancer cell lines, including lung carcinoma (A549), hepatocellular carcinoma (Hep3B), breast cancer (MCF-7), and prostate cancer (PC-3). The proposed mechanisms for these effects involve interference with DNA and stimulation of cell cycle arrest, ultimately leading to programmed cell death (apoptosis). Furthermore, some thiazole (B1198619) derivatives, which share structural similarities with thiazinanes, have been found to target and inhibit topoisomerase II, an enzyme crucial for DNA replication in cancer cells.
Kinase inhibition is another significant mechanism through which thiazinane and related heterocyclic derivatives exert their anticancer effects. Several s-triazine derivatives, which can be considered related structures, have been shown to inhibit various protein kinases, including topoisomerase, Bruton's tyrosine kinase, and cyclin-dependent kinases. More specifically, certain quinazoline-1,3,5-triazine hybrids have been identified as potent inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. The PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer, is another target for some triazine analogues.
The table below summarizes the antineoplastic effects of some thiazinane-related derivatives.
| Derivative Class | Cancer Cell Line(s) | Mechanism of Action |
| Thiadiazine-based compounds | A549, Hep3B, MCF-7, PC-3 | DNA interference, cell cycle arrest, apoptosis |
| Thiazole derivatives | Various tumor cells | Topoisomerase II inhibition |
| s-Triazine derivatives | Various cancer types | Inhibition of protein kinases (e.g., EGFR, PI3K) |
Anti-inflammatory and Analgesic Properties
Thiazinane derivatives have also been recognized for their significant anti-inflammatory and analgesic activities. The primary mechanism underlying the anti-inflammatory effects of many of these compounds is the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.
Several tricyclic 1,2-thiazine derivatives have been synthesized and shown to exhibit preferential inhibition of COX-2 over COX-1. This selectivity is a desirable characteristic for anti-inflammatory drugs as it can potentially reduce the gastrointestinal side effects associated with non-selective COX inhibitors. Molecular docking studies have revealed that these thiazinane derivatives can bind to the active site of cyclooxygenases, interacting with key amino acid residues such as Arg120, Tyr355, and Ser350.
The analgesic properties of thiazinane derivatives are closely linked to their anti-inflammatory activity, as the reduction in prostaglandin (B15479496) synthesis alleviates pain.
Other Bioactivities Reported for Thiazinane-Based Compounds
Beyond the major pharmacological activities discussed above, thiazinane-based compounds have been reported to exhibit a variety of other biological effects. For instance, certain thiazinane derivatives have been investigated for their potential as tyrosinase inhibitors, which could have applications in treating hyperpigmentation disorders.
Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency
The biological activity of thiazinane derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how different substituents and structural modifications influence their pharmacological effects, thereby guiding the design of more potent and selective compounds.
For antimicrobial activity , the nature and position of substituents on the thiazinane ring and any fused ring systems play a significant role. For example, in a series of thienothiazine derivatives, the introduction of a chloro or trifluoromethyl group at position 6 of the thiophene (B33073) ring resulted in a notable increase in anti-inflammatory and analgesic activity. Conversely, the presence of an ether or amide substituent at position 4 of the thiazine (B8601807) ring led to a significant loss of activity. In the context of antibacterial agents, the presence of electron-withdrawing groups in substituted benzimidazole (B57391) thiazines has been associated with strong antibacterial activity.
In the realm of antineoplastic agents , SAR studies have highlighted the importance of specific structural features for cytotoxicity. For certain thiazole derivatives, the nature of the substituents on the pyrazoline and phenyl rings was found to be critical for their antibacterial and antifungal activities.
Regarding anti-inflammatory activity , SAR studies of tricyclic 1,2-thiazine derivatives have shown that the size of the fused ring is important for enzyme inhibition. For instance, derivatives with an oxazepine ring generally showed weaker activity than those with an oxazine (B8389632) or oxazocin ring. Furthermore, the presence of a methoxy (B1213986) substituent was found to enhance COX-2 selectivity.
Molecular Mechanism Investigations and Target Identification for Thiazinane Derivatives
Understanding the molecular mechanisms of action and identifying the specific cellular targets of thiazinane derivatives are essential for their development as therapeutic agents.
As previously mentioned, a primary molecular target for the anti-inflammatory action of many thiazinane derivatives is the cyclooxygenase (COX) enzyme. By inhibiting COX-1 and/or COX-2, these compounds block the production of prostaglandins, thereby reducing inflammation and pain.
The antineoplastic mechanisms of thiazinane derivatives are more diverse. Some compounds have been shown to induce apoptosis through the activation of caspase cascades and disruption of mitochondrial metabolism. Others interfere with the cell cycle, leading to its arrest at different phases. A significant area of investigation is the targeting of protein kinases involved in cancer cell proliferation and survival, such as the epidermal growth factor receptor (EGFR) and kinases in the PI3K/Akt/mTOR pathway. DNA and topoisomerase II have also been identified as potential molecular targets for some anticancer thiazole and thiadiazine derivatives.
For antimicrobial thiazinane derivatives, the molecular mechanisms are still being fully elucidated. However, inhibition of enzymes crucial for bacterial cell wall synthesis, such as the S. aureus Murb protein, has been proposed based on molecular docking studies. The ability of the thiazinane core to penetrate microbial cell membranes is also considered a key factor in their antimicrobial efficacy.
Enzyme Inhibition Studies (e.g., Neuraminidase Inhibition by Thiazolidine (B150603) Analogs)
Thiazolidine analogs of 1,3-thiazinane-4-carboxylic acid have emerged as a focal point in the quest for novel enzyme inhibitors, particularly in the context of influenza therapy. Researchers have synthesized and evaluated a series of thiazolidine-4-carboxylic acid derivatives for their capacity to inhibit neuraminidase, a crucial enzyme for the release and spread of the influenza virus. nih.govresearchgate.net
In one such study, a series of these derivatives demonstrated moderate to potent inhibitory activity against the neuraminidase of the influenza A virus. nih.gov The synthesis of these compounds often commences from commercially available L-cysteine hydrochloride. nih.gov Structure-activity relationship (SAR) studies have been instrumental in identifying key structural features that enhance inhibitory potency. For instance, quantitative structure-activity relationship (QSAR) analyses have been conducted on thiazolidine-4-carboxylic acid derivatives to understand the physicochemical, steric, and electrostatic properties that correlate with their anti-influenza activity. turkjps.org
One of the most potent compounds to emerge from these studies exhibited an IC50 value of 0.14 μM, which, while approximately seven times less potent than the established antiviral drug oseltamivir, highlights the potential of the thiazolidine ring as a scaffold for designing novel and more active neuraminidase inhibitors. nih.govresearchgate.net Further investigations into related compounds have identified derivatives with even greater potency against various influenza virus subtypes. nih.gov
| Compound | Target | IC50 Value (μM) | Reference |
|---|---|---|---|
| Thiazolidine-4-carboxylic acid derivative (4f) | Influenza A Neuraminidase | 0.14 | nih.gov |
| 2-aryl substituted thiazolidine-4-carboxylic acid (1d) | Avian Influenza Virus (AIV) H9N2 | 3.47 | nih.gov |
| 2-aryl substituted thiazolidine-4-carboxylic acid (1g) | Avian Influenza Virus (AIV) H9N2 | 3.97 | nih.gov |
Receptor Interaction Analysis
The interaction of thiazinane derivatives with various receptors has been a significant area of investigation, revealing their potential to modulate key physiological pathways. Notably, derivatives of the thiazinane scaffold have been identified as ligands for cannabinoid receptors, which are implicated in a wide range of physiological processes. nih.govbiomolther.orgmdpi.com
Structure-activity relationship studies have been crucial in elucidating the structural requirements for potent and selective interaction with these receptors. For instance, imidazothiazinone derivatives have been investigated as antagonists of the G protein-coupled receptor GPR18, which is activated by cannabinoids. nih.gov These studies have explored modifications to the heterocyclic core and variations of substituents to optimize binding affinity and selectivity over other cannabinoid receptors like CB1 and CB2. nih.gov One study identified a derivative, (Z)-2-(3-(6-(4-Chlorophenoxy)hexyloxy)benzylidene)-6,7-dihydro-2H-imidazo[2,1-b] nih.govresearchgate.netthiazin-3(5H)-one, which exhibited an IC50 value of 650 nM at GPR18 and demonstrated improved selectivity. nih.gov This compound was found to completely block THC-induced GPR18 activation, highlighting its potential as a valuable research tool. nih.gov
Furthermore, the structural diversity of cannabinoid receptor ligands necessitates detailed SAR analyses to design novel compounds with specific functional activities. biomolther.orgkoreascience.krresearchgate.net For other classes of cannabinoid receptor ligands, it has been observed that specific substitutions, such as the introduction of a pentyl and a naphthalenyl group at particular positions, can significantly enhance ligand affinity for the CB1 receptor. biomolther.orgkoreascience.kr These findings underscore the importance of systematic structural modifications in developing thiazinane-based compounds with tailored receptor interaction profiles.
| Compound | Receptor Target | Activity | IC50 Value (nM) | Reference |
|---|---|---|---|---|
| (Z)-2-(3-(6-(4-Chlorophenoxy)hexyloxy)benzylidene)-6,7-dihydro-2H-imidazo[2,1-b] nih.govresearchgate.netthiazin-3(5H)-one | GPR18 | Antagonist | 650 | nih.gov |
Preclinical in vitro and in vivo Models for Efficacy Evaluation
A variety of preclinical models have been employed to assess the therapeutic efficacy of thiazinane derivatives, particularly in the areas of anti-inflammatory and anticancer research. These models are essential for understanding the biological activity and potential clinical applications of these compounds.
In Vitro Models:
For evaluating anti-inflammatory activity, in vitro assays are commonly used. One such method is the COX colorimetric inhibitor screening assay, which measures the ability of a compound to inhibit cyclooxygenase (COX) enzymes, key mediators of inflammation. nih.govsemanticscholar.org In a study of tricyclic 1,2-thiazine derivatives, all tested compounds showed preferential inhibition of COX-2 over COX-1. nih.govsemanticscholar.org Another in vitro model for anti-inflammatory activity is the protein denaturation assay, where the ability of a compound to prevent the denaturation of bovine serum albumin (BSA) is assessed. mdpi.com
In the realm of oncology, in vitro models are crucial for screening potential anticancer agents. The MTT assay is a widely used colorimetric assay to assess the cytotoxic activity of compounds against various cancer cell lines. mdpi.com For instance, newly synthesized thiazole derivatives have been evaluated for their in vitro cytotoxic activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. mdpi.com One of the most active derivatives demonstrated IC50 values of 2.57 ± 0.16 μM and 7.26 ± 0.44 μM in MCF-7 and HepG2 cells, respectively. mdpi.com Furthermore, studies have shown that thiadiazine-based compounds can exhibit antiproliferative activity against lung carcinoma (A549), hepatocellular carcinoma (Hep3B), and prostate cancer (PC-3) cell lines. mdpi.com
In Vivo Models:
Following promising in vitro results, the efficacy of thiazinane derivatives is further evaluated in in vivo models. For anti-inflammatory properties, the carrageenan-induced paw edema model in rats is a standard method to assess the in vivo anti-inflammatory effects of a compound.
| Compound | Model | Activity | Finding | Reference |
|---|---|---|---|---|
| Tricyclic 1,2-thiazine derivatives | In vitro COX inhibitor screening assay | Anti-inflammatory | Preferential inhibition of COX-2 over COX-1 | nih.govsemanticscholar.org |
| Thiazole derivative (4c) | In vitro MTT assay (MCF-7 cells) | Anticancer | IC50 = 2.57 ± 0.16 μM | mdpi.com |
| Thiazole derivative (4c) | In vitro MTT assay (HepG2 cells) | Anticancer | IC50 = 7.26 ± 0.44 μM | mdpi.com |
| Thiadiazole derivative (NSC745885) | In vivo tumor growth model | Anticancer | Reduced tumor growth with higher safety than doxorubicin | nih.gov |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Stability (e.g., Density Functional Theory - DFT)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to investigate the electronic structure, molecular geometry, and stability of compounds like 1,3-Thiazinane-4-carboxylic acid. While specific DFT studies focused solely on the hydrate (B1144303) form of this compound are not extensively detailed in the literature, the principles of such analyses can be understood from studies on analogous heterocyclic molecules. researchgate.net
DFT calculations can determine a range of electronic and structural properties that are crucial for predicting a molecule's reactivity and interaction capabilities. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.
| Vibrational Frequencies | Predicts the infrared spectrum, aiding in structural characterization. |
These theoretical calculations provide a foundational understanding of the molecule's behavior at a quantum level, which is essential for interpreting its interactions in more complex biological systems.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. actascientific.com This method is instrumental in structure-based drug design for identifying potential drug candidates. Several studies have utilized molecular docking to explore the therapeutic potential of derivatives of the 1,3-thiazine scaffold against various biological targets.
For instance, a computational study on 1,3-thiazine derivatives investigated their potential as inhibitors of the H1N1 influenza neuraminidase (NA) enzyme. nih.gov In this study, docking simulations were performed to identify the binding modes and energies of the compounds within the NA active site. The results identified four potential lead compounds with high inhibitory rates and favorable docking scores (greater than -6.3 kcal/mol), suggesting a strong binding affinity. nih.gov
In other research, 1,3-thiazine derivatives were docked against bacterial protein targets, including E. coli Glucosamine-6P Synthase and Staphylococcus aureus Peptide deformylase, to evaluate their potential as antimicrobial agents. actascientific.com Such studies help elucidate the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
Following docking, molecular dynamics (MD) simulations can be employed to study the stability and conformational changes of the ligand-target complex over time. MD provides a more dynamic picture of the interaction, accounting for the flexibility of both the ligand and the protein, thereby validating the docking results. researchgate.net
Table 2: Examples of Molecular Docking Studies on 1,3-Thiazine Derivatives
| Target Protein | Organism/Disease | Docking Software | Key Findings |
|---|---|---|---|
| Neuraminidase (NA) | Influenza H1N1 | Not Specified | Identified four lead compounds with docking scores > -6.3 kcal/mol. nih.gov |
| Glucosamine-6P Synthase | E. coli | Molegro Virtual Docker | Revealed potential binding modes for antimicrobial activity. actascientific.com |
| Peptide Deformylase | S. aureus | Molegro Virtual Docker | Predicted interactions suggesting antimicrobial potential. actascientific.com |
These studies demonstrate a robust framework for how 1,3-Thiazinane-4-carboxylic acid could be evaluated against various therapeutic targets.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. These models are invaluable for predicting the activity of new compounds and optimizing lead structures.
A notable study focused on developing 2D and 3D-QSAR models for a series of 1,3-thiazine derivatives to predict their inhibitory activity against influenza neuraminidase. nih.gov The 2D-QSAR models were built using Genetic Function Approximation (GFA) with Multiple Linear Regression (MLR) and Artificial Neural Network (ANN) techniques. The resulting models showed high statistical significance, indicating their predictive power. nih.gov
The key molecular descriptors identified in the 2D-QSAR model included ATS7s (a 2D autocorrelation descriptor), SpMax5_Bhv (a molecular shape descriptor), nHBint6 (a count of hydrogen bond donors), and TDB9m (a 3D-MoRSE descriptor). nih.gov The 3D-QSAR modeling, using Comparative Molecular Field Analysis (CoMFA) and Comparative Similarity Indices Analysis (CoMSIA), provided further insights into the steric and electrostatic fields around the molecules that are crucial for their inhibitory activity. nih.gov
Table 3: Statistical Validation of QSAR Models for 1,3-Thiazine Derivatives Against Influenza NA nih.gov
| Model Type | R² (Training Set) | Q² (Leave-one-out) | R² (Test Set) |
|---|---|---|---|
| GFA-MLR (2D-QSAR) | 0.9192 | 0.8767 | 0.8943 |
| GFA-ANN (2D-QSAR) | 0.9227 | 0.9212 | 0.8831 |
| CoMFA (3D-QSAR) | 0.994 | 0.728 | 0.835 |
| CoMSIA (3D-QSAR) | 0.985 | 0.730 | 0.817 |
The high correlation coefficients (R²) and cross-validation coefficients (Q²) underscore the reliability of these models for guiding the design of more potent 1,3-thiazine-based inhibitors. nih.gov
In Silico Screening and Drug Discovery Approaches
In silico screening, also known as virtual screening, is a computational approach used to search large libraries of chemical structures to identify those that are most likely to bind to a drug target. This method accelerates the early stages of drug discovery by prioritizing compounds for experimental testing.
The computational study on 1,3-thiazine derivatives as anti-influenza agents serves as a practical example of this approach. nih.gov By combining activity data with molecular docking simulations, the researchers were able to screen a set of compounds and identify four specific derivatives (compounds 4, 7, 14, and 15) as potential lead candidates. nih.gov These compounds were selected based on their high measured inhibitory activity and strong predicted binding affinity from docking scores. nih.gov
A crucial component of modern in silico drug discovery is the prediction of pharmacokinetic properties, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). The identified lead compounds in the aforementioned study were further analyzed for their drug-likeness and ADMET profiles. The analysis revealed that these compounds did not violate Lipinski's rule of five and exhibited good pharmacokinetic properties, making them promising candidates for further development. nih.gov This integrated approach, combining virtual screening with ADMET prediction, provides a comprehensive and efficient pathway for identifying and optimizing novel therapeutic agents based on the 1,3-thiazinane (B8806883) scaffold.
Future Research Trajectories and Translational Outlook for 1,3 Thiazinane 4 Carboxylic Acid
The compound 1,3-thiazinane-4-carboxylic acid, a product of the condensation of homocysteine and formaldehyde (B43269), sits at an intriguing intersection of metabolic pathways implicated in numerous physiological and pathological processes. nih.govresearchgate.net While its presence in human urine has been confirmed, its precise biological significance remains an area of active investigation. nih.gov The future of research on this molecule and its derivatives is poised to expand into innovative synthetic chemistry, deeper biological elucidation, and the development of novel therapeutic and diagnostic tools. This article outlines the key future research trajectories and the translational outlook for the 1,3-thiazinane-4-carboxylic acid scaffold.
Q & A
Q. What are the common synthetic routes for 1,3-thiazinane-4-carboxylic acid hydrate, and what experimental conditions are critical for yield optimization?
- Methodological Answer : Synthesis often involves cyclocondensation reactions. For example:
- Route 1 : Reaction of aldehydes (e.g., terephthalaldehyde) with homocysteine in aqueous DMSO under buffered conditions (pH 7.4, 75°C, 6 hours) to form thiazinane derivatives (e.g., Scheme 65 in ).
- Route 2 : Use of keto fatty acids and long-chain aldehydes with 3-mercaptopropionic acid in the presence of ammonium carbonate, followed by oxidation with KMnO₃ in acetic acid (>30°C) to yield thiazinane-4-carboxylic acid derivatives (Scheme 21 in ).
- Critical Parameters : pH control (6.0–7.4), solvent polarity (DMSO enhances cyclization), and reaction time (6–48 hours). Yield optimization requires stoichiometric excess of aldehydes and inert atmospheres to prevent oxidation.
Table 1 : Key Synthetic Conditions and Yields
| Substrate | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Terephthalaldehyde + Homocysteine | DMSO/H₂O, pH 7.4, 75°C, 6 h | 75–85 | |
| Keto fatty acids + Aldehydes | 3-Mercaptopropionic acid, NH₄CO₃, AcOH, KMnO₄ | 60–70 |
Q. How is the structural characterization of 1,3-thiazinane-4-carboxylic acid hydrate performed?
- Methodological Answer :
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves hydrate-specific hydrogen-bonding networks. Disordered water molecules require high-resolution data (<1.0 Å) for accurate occupancy refinement.
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry. Key signals include:
- Thiazinane ring protons: δ 3.5–4.5 ppm (multiplet for CH₂ groups adjacent to S/N).
- Carboxylic acid proton: δ 10–12 ppm (broad, exchangeable).
- Elemental Analysis : Discrepancies in hydration state (e.g., 0.7 hydrate observed in compound VIII) require thermogravimetric analysis (TGA) to quantify water content.
Advanced Research Questions
Q. How do researchers resolve contradictions in hydration state determination for 1,3-thiazinane-4-carboxylic acid derivatives?
- Methodological Answer : Hydration discrepancies arise from dynamic water adsorption/desorption. Strategies include:
- TGA-DSC Coupling : Quantify mass loss (25–150°C) and correlate with endothermic peaks to distinguish bound vs. lattice water.
- Variable-Temperature XRD : Monitor structural changes upon dehydration (e.g., collapse of hydrogen-bonding networks at 100°C).
- Karl Fischer Titration : Precisely measure residual water content post-synthesis.
Q. What advanced applications exist for 1,3-thiazinane-4-carboxylic acid hydrate in chemosensing?
- Methodological Answer : Thiazinane derivatives detect biothiols (e.g., homocysteine) via cyclization:
- Mechanism : Aldehyde-functionalized probes (e.g., tetraphenylethylenedialdehyde) react with homocysteine to form fluorescent thiazinane adducts (Scheme 67 in ).
- Optimization : Selectivity over cysteine/glutathione is achieved by tuning aldehyde electrophilicity and buffer pH (pH 6.0 preferred).
- Luminescence Detection : Ruthenium(II) complexes with thiazinane ligands show strong "turn-on" luminescence upon homocysteine binding (λₑₓ = 450 nm, λₑₘ = 620 nm).
Q. How is 1,3-thiazinane-4-carboxylic acid hydrate quantified in biological matrices like human urine?
- Methodological Answer : Chromatographic Workflow :
- Sample Prep : Urine is deproteinized with acetonitrile (1:2 v/v), centrifuged, and filtered (0.22 µm).
- HPLC Conditions : C18 column (5 µm, 250 × 4.6 mm), mobile phase = 0.1% formic acid in H₂O:MeOH (95:5), flow rate = 1.0 mL/min, UV detection at 254 nm.
- Validation : Linear range = 0.1–50 µg/mL (R² > 0.99), LOD = 0.03 µg/mL, recovery >92%.
Data Contradiction Analysis
Q. Why do elemental analysis results sometimes deviate from theoretical values for thiazinane derivatives?
- Methodological Answer : Deviations arise from:
- Hydration Variability : Unaccounted water content (e.g., compound VIII in had a 0.7 hydrate not initially considered).
- Synthetic Byproducts : Incomplete purification (e.g., residual DMSO in cyclization reactions).
- Resolution : Use complementary techniques (TGA, NMR) to cross-validate purity and stoichiometry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
